molecular formula C17H25N3O3 B3027088 tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate CAS No. 1233951-78-4

tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate

Cat. No.: B3027088
CAS No.: 1233951-78-4
M. Wt: 319.4
InChI Key: HFGCAILZJBRUQK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate is a synthetic piperidine derivative designed for use as a versatile building block in medicinal chemistry and drug discovery research. Piperidine rings are a prominent structural motif found in a wide range of bioactive molecules and approved pharmaceuticals, serving as a core scaffold in compounds with diverse activities . The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a standard feature in multi-step organic synthesis, as it stabilizes the amine during reactions and can be readily removed under mild acidic conditions to unveil the secondary amine for further functionalization . This makes the compound an invaluable intermediate for constructing more complex molecules. The 3-phenylureido substituent introduces a hydrogen-bonding donor and acceptor motif, which can be critical for target engagement in biologically active compounds. Piperidine-based structures are frequently explored in pharmaceutical research for their potential biological activities . As a reagent, this compound is intended for the synthesis of novel chemical entities for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and drug-like properties . It is strictly for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(phenylcarbamoylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGCAILZJBRUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144606
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-78-4
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows:

Reaction ComponentDetails
Reagent Trifluoroacetic acid (TFA)
Conditions Dichloromethane (DCM), 0°C → RT
Time 2–4 hrs
Product 4-(3-Phenylureido)piperidine
Yield 92–96%

Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction preserves the urea functionality while generating a free amine.

Urea Group Modifications

The 3-phenylureido moiety participates in two key transformations:

Hydrolysis to Primary Amine

ParameterValue
Reagent 6M HCl
Conditions Reflux, 8–12 hrs
Product 4-Aminopiperidine derivative
Side Products Aniline (from phenylurea cleavage)
Yield 78–85%

Condensation with Aldehydes

ComponentDetails
Reagent 4-Formylpiperidine derivatives
Catalyst NaBH(OAc)₃
Solvent DCM, RT
Product Bis-piperidine urea adducts
Yield 65–72%

Key Observation : The urea's NH groups act as nucleophiles in reductive amination, enabling C–N bond formation without Boc group interference.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation:

N-Alkylation

Reaction ComponentDetails
Electrophile Methyl iodide
Base K₂CO₃
Solvent Acetonitrile, 60°C
Product Quaternary piperidinium salt
Yield 88%

Acylation

ParameterValue
Reagent Acetyl chloride
Conditions Pyridine, 0°C → RT
Product N-Acetylpiperidine derivative
Yield 81%

Cross-Coupling Reactions

Palladium-mediated couplings enable aryl group introduction:

Reaction TypeSuzuki-Miyaura Coupling
Boron Partner 4-Bromophenylboronic acid
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent THF/H₂O (3:1), 80°C
Product 4-(Biphenyl-4-ylureido) analog
Yield 63%

Limitation : Steric hindrance from the Boc group reduces coupling efficiency compared to non-protected analogs.

Reductive Transformations

Selective reductions preserve the urea while modifying other groups:

ReactionHydrogenation of Aromatic Ring
Catalyst Pd/C (10 wt%)
Pressure 50 psi H₂
Solvent Ethanol, 25°C
Product Cyclohexylurea derivative
Yield 74%

Mechanistic and Practical Considerations

  • Boc Stability : The Boc group remains intact under basic and neutral conditions but decomposes in strong acids (e.g., TFA) or prolonged heating.

  • Urea Reactivity : The NH groups participate in hydrogen bonding, influencing reaction rates in protic solvents.

  • Steric Effects : Bulky tert-butyl and phenyl groups slow electrophilic substitutions on the piperidine ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Employing lithium aluminum hydride.
  • Substitution Reactions: Where the phenylureido group can be replaced by other nucleophiles.

2. Biology:
In biological research, tert-butyl 4-(3-phenylureido)piperidine-1-carboxylate is utilized as a building block for developing biologically active compounds. Its ability to interact with specific molecular targets makes it a candidate for further exploration in pharmacology.

3. Medicine:
The compound has potential therapeutic applications, particularly in drug development. Research indicates that it may influence enzyme activity or receptor interactions, which are critical for designing new medications targeting various diseases.

Case Studies and Research Findings

Recent studies have explored the applications of this compound in drug development:

  • Targeted Drug Delivery: Research indicates that this compound can be incorporated into drug delivery systems aimed at improving bioavailability and specificity.
  • Enzyme Inhibition Studies: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic intervention.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate" and its analogs:

Compound Name CAS Number Molecular Formula MW Substituent Group Physical State Key Applications Safety Precautions
This compound (Target) Not provided C₁₇H₂₅N₃O₃ (inferred) ~325.4 3-phenylureido Likely solid (inferred) Drug synthesis (hypothesized) Inferred: Respiratory, eye, and hand protection required
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate 1396861-73-6 C₁₈H₂₅N₄O₃ 357.4 3-(3-cyanophenyl)ureido Not specified Intermediate in kinase inhibitors (e.g., PARP inhibitors) Likely similar to analogs: Protective equipment for handling
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-pyridin-3-yl Light yellow solid Pharmaceutical intermediate (e.g., antiviral agents) Requires respiratory, eye, and hand protection; no GHS classification
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 C₁₃H₂₅NO₃ 243.34 3-hydroxypropyl Not specified Hydroxyl-protecting group in organic synthesis No direct safety data; inferred precautions for hydroxy-containing compounds
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 C₁₄H₂₇N₃O₂ 269.38 Piperidin-4-yl piperazine Not specified Building block for CNS-targeted drugs (e.g., dopamine receptor ligands) High synthetic accessibility; no explicit hazards reported

Key Structural and Functional Differences

In contrast, tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate incorporates a pyridine ring, which may improve solubility and metal coordination . The hydroxypropyl variant (CAS 156185-63-6) serves as a protecting group, enabling selective deprotection in multistep syntheses .

Physicochemical Properties: The target compound’s molecular weight (~325.4) is higher than analogs like CAS 205059-24-1 (269.38), suggesting differences in bioavailability and permeability . Analogs such as tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate exhibit defined physical states (light yellow solid), while others lack such data .

Applications :

  • Ureido-containing compounds (target and CAS 1396861-73-6) are prioritized in kinase inhibitor development due to their hydrogen-bonding motifs .
  • Piperazine derivatives (CAS 205059-24-1) are favored in CNS drug design for their conformational flexibility .

Safety Profiles: Analogs with amino or ureido groups (e.g., CAS 1707580-61-7) require stringent protective measures, while hydroxypropyl and piperazine derivatives have fewer reported hazards .

Research Findings

  • Synthetic Utility : Ureido-substituted piperidines (e.g., target and CAS 1396861-73-6) are critical in fragment-based drug design, enabling modular assembly of pharmacophores .
  • Safety Handling : Analogs like CAS 1707580-61-7 mandate respiratory and eye protection, suggesting similar precautions for the target compound despite lacking explicit data .

Biological Activity

tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate (CAS No. 1233951-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}. The structure consists of a piperidine ring substituted with a tert-butyl group and a phenylureido moiety, which is crucial for its biological interactions.

PropertyValue
Molecular Weight317.40 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP (Octanol/Water)Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. It has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain modulation.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits potent inhibitory effects on sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties. This mechanism is significant for therapeutic applications in cardiovascular diseases and inflammation-related conditions .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammatory responses in animal models. For instance, it has been shown to decrease edema and inflammatory markers in models of acute inflammation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegeneration. It has been reported to mitigate neurotoxicity induced by agents such as MPTP in mice, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on Inflammation : A study assessed the effect of this compound on carrageenan-induced paw edema in rats. Results showed a significant reduction in paw swelling compared to the control group, indicating effective anti-inflammatory properties.
  • Neuroprotection : Another study evaluated the compound's efficacy against MPTP-induced neurotoxicity in mice. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is essential for evaluating its safety and efficacy. Studies utilizing LC-MS/MS have identified several metabolites, which retain some biological activity but are less potent than the parent compound . The primary metabolic pathways include oxidation and amide hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a phenylurea group. Key steps include:

  • Carbamate Protection : Use tert-butyl carbamate to protect the piperidine nitrogen, ensuring regioselectivity during subsequent reactions .
  • Ureido Formation : React the protected piperidine with phenyl isocyanate under anhydrous conditions in dichloromethane, catalyzed by triethylamine. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
  • Purification : Employ silica gel column chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the product in >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to verify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for quaternary carbon) and urea NH signals (δ ~6.5–7.5 ppm). Compare with computational predictions (e.g., ChemDraw or Gaussian) to resolve discrepancies .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (expected [M+H]+^+ at m/z ~362).
  • HPLC : Achieve >95% purity using a C18 column with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and monitor for respiratory irritation .
  • Storage : Keep in a tightly sealed container under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the urea or carbamate groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Account for solvent (e.g., DMSO vs. CDCl3_3) and concentration-dependent shifts. For urea NH protons, DMSO-d6_6 enhances hydrogen bonding, downfield-shifting NH signals by 1–2 ppm .
  • DFT Calculations : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental and computed data to identify conformational isomers .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguities in 13^{13}C assignments, particularly for the piperidine and phenylurea moieties .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving moisture-sensitive intermediates?

  • Methodological Answer :

  • Moisture Control : Conduct reactions under inert atmosphere (Ar) using flame-dried glassware. Pre-activate molecular sieves (3Å) in solvents like THF or DCM .
  • Catalyst Screening : Test bases (e.g., DBU vs. Et3_3N) to enhance coupling efficiency between piperidine and phenyl isocyanate. Optimize molar ratios (1:1.2 for piperidine:isocyanate) .
  • Workup Optimization : Quench reactions with ice-cold water to precipitate the product, minimizing hydrolysis. Centrifuge at 10,000 rpm for 10 min to recover solids .

Q. What are the implications of observed solubility discrepancies between theoretical calculations and experimental results for this compound?

  • Methodological Answer :

  • Solvent Polarity : The compound’s low solubility in water (Log S ≈ -3.5) but high solubility in DCM or DMF aligns with its hydrophobic tert-butyl and aryl groups. Adjust solvent systems (e.g., DCM/MeOH 9:1) for recrystallization .
  • pH Effects : Protonation of the piperidine nitrogen (pKa ~8–10) enhances solubility in acidic buffers (pH <4). Use 0.1% TFA in mobile phases for HPLC .
  • Co-solvents : For biological assays, employ DMSO stocks (≤10% v/v) to maintain solubility without denaturing proteins .

Q. How does the steric environment of the piperidine ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Conformational Analysis : The tert-butyl group creates a steric shield around the piperidine nitrogen, directing nucleophilic attacks to the less hindered urea carbonyl. Confirm via X-ray crystallography or NOE NMR .
  • Reactivity Studies : Compare reaction rates with/without tert-butyl protection. For example, deprotection (using TFA) increases nucleophilic reactivity at the piperidine nitrogen by 5-fold .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding orientations in enzyme active sites, highlighting steric constraints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate
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tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate

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